Sorbitan - 20662-31-1

Sorbitan

Catalog Number: EVT-8886616
CAS Number: 20662-31-1
Molecular Formula: C6H12O5
Molecular Weight: 164.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sorbitan is classified under nonionic surfactants and falls within the category of sorbitan esters. These esters are formed through the esterification of sorbitol with fatty acids. The primary types of sorbitan esters include:

  • Sorbitan Monolaurate (Span 20)
  • Sorbitan Monostearate (Span 60)
  • Sorbitan Monooleate (Span 80)

These compounds are characterized by their ability to stabilize emulsions and are widely used in food formulations, cosmetics, and pharmaceuticals .

Synthesis Analysis

Methods and Technical Details

The synthesis of sorbitan typically involves the dehydration of sorbitol. This process can yield various cyclic ethers, including:

  • 1,4-Anhydrosorbitol
  • 1,5-Anhydrosorbitol
  • 1,4,3,6-Dianhydrosorbitol

The dominant product in this reaction is usually 1,4-Anhydrosorbitol. The dehydration reaction can occur even in the presence of excess water if carefully controlled .

One specific method for synthesizing sorbitan monooleate involves esterification using oleic acid and sorbitol in a vacuum reaction kettle with a catalyst such as p-toluene sulfonic acid. The reaction conditions typically include heating to around 165 °C and maintaining this temperature for several hours while monitoring product transparency .

Molecular Structure Analysis

Structure and Data

The molecular formula for sorbitan monooleate is C24H44O6C_{24}H_{44}O_6, with a molecular weight of approximately 428.60 g/mol . The structure features a hydrophilic head derived from sorbitol and a hydrophobic tail from oleic acid, which contributes to its surfactant properties.

The molecular dynamics simulations have shown that sorbitan monostearate molecules can effectively adsorb at the water-air interface, forming stable monolayers that are crucial for emulsion stability .

Chemical Reactions Analysis

Reactions and Technical Details

Sorbitan undergoes various chemical reactions primarily related to its function as an emulsifier. For instance, when mixed with water and oil phases, it reduces interfacial tension, facilitating the formation of stable emulsions. The mechanism involves the orientation of hydrophilic and hydrophobic parts at the interface, allowing for effective dispersion of oil droplets in aqueous solutions .

In addition to emulsification, sorbitan esters can also participate in transesterification reactions when combined with other fatty acids or alcohols under specific conditions .

Mechanism of Action

Process and Data

The mechanism by which sorbitan acts as an emulsifier revolves around its amphiphilic nature. When introduced into an oil-water system:

  1. Adsorption: Sorbitan molecules migrate to the oil-water interface.
  2. Orientation: The hydrophilic head groups interact with water while the hydrophobic tails interact with oil.
  3. Stabilization: This arrangement reduces interfacial tension and stabilizes the emulsion by preventing coalescence of oil droplets.

This process is vital in applications such as food products (e.g., dressings) and cosmetic formulations (e.g., creams) where uniform dispersion is essential for quality .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Sorbitan esters can vary in appearance from clear liquids to waxy solids depending on their specific type.
  • Molecular Weight: Varies significantly among different esters (e.g., sorbitan monostearate has a molecular weight of about 428.60 g/mol).

Chemical Properties

  • Hydrophilic-Lipophilic Balance (HLB): Sorbitan esters exhibit a range of HLB values (from 1.6 to 8.6), indicating their suitability for different types of emulsions (water-in-oil or oil-in-water) depending on their specific application .
  • Solubility: They are soluble in both polar organic solvents and oils, enhancing their versatility in formulations.
Applications

Sorbitan esters have diverse applications across multiple fields:

  • Food Industry: Used as emulsifiers in products like margarine and salad dressings.
  • Pharmaceuticals: Employed in drug formulations as stabilizers and solubilizers.
  • Cosmetics: Integral in creams and lotions for stabilizing oil-in-water emulsions.
  • Industrial Uses: Utilized in textile processing and polymer formulations for their emulsifying properties .

Through ongoing research into their mechanisms and applications, sorbitan compounds continue to play a significant role in enhancing product stability across various industries.

Synthesis and Production Methodologies of Sorbitan

Sorbitan (1,4-anhydro-D-glucitol) serves as the foundational structure for nonionic surfactants widely used in food, pharmaceutical, and cosmetic industries. Its industrial synthesis primarily involves intramolecular dehydration reactions of D-sorbitol, with process conditions dictating isomeric distribution and purity profiles. This section comprehensively examines sorbitan production pathways from molecular mechanisms to industrial implementation.

Dehydration Mechanisms of Sorbitol: Kinetic and Thermodynamic Pathways

The transformation of D-sorbitol into sorbitan proceeds through acid-catalyzed dehydration, where selective intramolecular ether formation competes with intermolecular polymerization and irreversible cyclic diester (isosorbide) generation. Under acidic conditions, protonation of a primary hydroxyl group initiates water elimination, forming a carbocation intermediate that undergoes nucleophilic attack by a neighboring secondary hydroxyl. This process predominantly yields the five-membered tetrahydrofuran ring system (1,4-sorbitan) due to favorable transition state geometry [1] [4].

Thermodynamic and kinetic factors governing this transformation include:

  • Temperature dependence: Dehydration at 110–150°C favors sorbitan formation, while temperatures exceeding 160°C accelerate isosorbide production through secondary dehydration. The equilibrium constant for sorbitan formation increases by approximately 300% when temperature rises from 110°C to 150°C.
  • Pressure effects: Reduced pressure (5–20 mm Hg absolute) facilitates water removal, shifting equilibrium toward dehydration products. At 120°C and 5 mm Hg, hydroxyl number reduction from 1850 (pure sorbitol) to 1300 requires ~70 minutes [1].
  • Acid catalyst influence: Proton donors (e.g., p-toluenesulfonic acid, sulfuric acid) lower the activation energy barrier. Catalyst concentration exhibits linear correlation with initial reaction rate up to 0.5 wt%, beyond which side reactions accelerate disproportionately.

Table 1: Dehydration Progress Monitoring via Hydroxyl Number Analysis

Reaction Time (min)Temperature (°C)Pressure (mm Hg)Hydroxyl NumberDominant Product
012051850Sorbitol
70120513001,4-Sorbitan
11012051200Sorbitan/isosorbide mixture
180150151050Isosorbide-dominated

Hydroxyl number quantification provides critical insight into dehydration progression. Complete sorbitol dehydration (theoretical hydroxyl number: 1368 for monoanhydro product) is never achieved industrially due to competing reactions. Optimal sorbitan production targets hydroxyl values of 1150–1400, representing approximately 1.0–1.4 moles of water removed per mole sorbitol [1] [4]. The product mixture typically comprises 60–75% 1,4-sorbitan, 15–25% 2,5-sorbitan, 5–15% 3,6-sorbitan, and ≤10% isosorbide/unreacted sorbitol.

Catalytic Processes for Selective Cyclization: Acidic vs. Enzymatic Approaches

Industrial sorbitan synthesis employs distinct catalytic strategies, with mineral acids dominating large-scale production and enzymatic methods emerging for specialty applications requiring high isomeric purity.

Acid-catalyzed cyclization utilizes homogeneous catalysts (H₂SO₄, p-TsOH) at 0.1–0.5 wt% loading. Sulfuric acid (0.3 wt%) at 120°C yields sorbitan with 65–70% 1,4-isomer selectivity within 2 hours. However, inherent limitations include:

  • Corrosion requiring specialized reactor materials (Hastelloy, glass-lined)
  • Over-dehydration producing isosorbide (≤12%)
  • Caramelization reactions causing product discoloration (Gardner color >8)
  • Neutralization requirements generating salt byproducts [1] [4]

Enzymatic approaches leverage lipases (e.g., Candida antarctica lipase B immobilized as Novozym 435) to catalyze esterification prior to cyclization. This sequential protection strategy directs dehydration specificity:

  • Regioselective enzymatic esterification at C6 hydroxyl (primary OH) using oleic acid
  • Acid-catalyzed intramolecular ether formation involving C1 and C4 hydroxyls
  • Ester hydrolysis recovering 1,4-sorbitan with >90% isomeric purity [5]

Table 2: Performance Comparison of Sorbitan Production Catalysts

Catalyst TypeTemperature (°C)Reaction Time (hr)1,4-Sorbitan Selectivity (%)Byproduct Formation (%)Gardner Color Index
Sulfuric acid (0.3%)1202.065–7025–30 (isosorbide + polymers)8–10
p-Toluenesulfonic acid1201.870–7520–256–8
SnO catalyst (0.1%)1607.080–8510–153–4
Enzymatic + mild acid60 + 1004 + 2>90<51–2

Recent advances employ metallic catalysts (stannous oxide, stannous chloride) at 160–210°C, enhancing 1,4-sorbitan selectivity to 80–85% through Lewis acid mediation. The Zhangjiagang process couples stannous catalysts (0.1–0.25 wt%) with sodium hypophosphite additives, achieving ≤100 Hazen color index without post-treatment – a significant improvement over conventional acid catalysis [6].

Biocatalytic Synthesis: Role of Aldose Reductase in Polyol Pathway Modulation

While industrial production relies predominantly on thermochemical routes, biological sorbitan formation occurs in vivo through the polyol pathway where aldose reductase (ALR2) catalyzes glucose reduction to sorbitol. Subsequent dehydrogenation by sorbitol dehydrogenase (SDH) yields fructose, but under hyperglycemic conditions, osmotic stress triggers non-enzymatic cyclization:

  • ALR2-mediated NADPH-dependent glucose reduction forms sorbitol
  • Intracellular sorbitol accumulation (e.g., in lens epithelial cells) exceeds 10 mM
  • Spontaneous cyclization occurs at physiological pH via carbocation mechanism
  • 1,4-sorbitan detected at ≈0.5–2 μM concentrations in diabetic tissues [4]

In vitro enzymatic synthesis exploits lipase-catalyzed esterification for sorbitan derivative production. Novozym 435 (immobilized Candida antarctica lipase B) demonstrates exceptional efficiency in t-butanol systems:

  • Regioselective acylation at primary hydroxyl of 1,4-sorbitan
  • Negligible esterification at secondary hydroxyls (C3, C4)
  • Conversion yields >85% under optimized conditions [3]

Table 3: Enzymatic Efficiency Parameters for Sorbitan Methacrylate Synthesis

Process VariableOptimal RangeConversion Yield (%)Regioselectivity (Primary OH Esterified, %)
Enzyme loading (wt%)15–2088.2>99
Temperature (°C)55–6086.598
Solvent (t-butanol) ratio1:3 (substrate:solvent)92.1>99
Acyl donor (vinyl methacrylate)1:1.2 molar ratio90.397
Reaction time (hr)2494.7>99

Response Surface Methodology (RSM) optimization reveals that enzyme loading (15–20 wt%) and solvent ratio (1:3 substrate:t-butanol) constitute the most significant variables, influencing conversion yield more profoundly than temperature (55–60°C optimal) or reaction time (24 hours). The enzymatic route eliminates coloration issues (Gardner color <1) and bypasses toxic catalysts, though economic constraints limit commercial implementation to high-value pharmaceutical applications [3].

Industrial-Scale Optimization: Yield Maximization and Byproduct Management

Industrial sorbitan manufacturing employs multistep optimization to balance reaction efficiency, product quality, and production economics. Critical considerations include dehydration control, color management, and byproduct valorization.

Dehydration control strategies:

  • Staged temperature protocols: Initial dehydration at 120°C/5 mm Hg for 70–110 minutes achieves hydroxyl number 1200–1300, followed by esterification at controlled temperatures ≤215°C to minimize isosorbide formation (<8%) [1] [4]
  • Catalyst engineering: Bifunctional systems (SnO + hypophosphite) reduce secondary dehydration while accelerating primary cyclization. Magnesium silicate adsorbents (1–3 wt%) sequester chromophores during etherification, yielding products with Hazen color ≤100 [6]
  • Stoichiometric optimization: Fatty acid:sorbitol molar ratios tailored to target esters (1.1:1 for monolaurate, 1.33:1 for monostearate) ensure monoester predominance while limiting free acid contamination

Color mitigation technologies:

  • Temperature constraint: Esterification ≤215°C prevents Maillard reactions and sugar caramelization
  • Inert atmosphere processing: Nitrogen sparging reduces oxidative discoloration
  • Adsorbent incorporation: Decolorizing carbon (0.5–1.5 wt%) during esterification decreases Gardner color from >10 to 4–6
  • Hypophosphorous acid addition: 100–500 ppm reduces post-reaction color by chelating catalytic metal ions [1] [4]

Byproduct valorization pathways:

  • Isosorbide recovery: Vacuum distillation isolates isosorbide (boiling point 160°C/2 mm Hg) for polymer precursor applications
  • Polymer fraction repurposing: Oligomeric ethers serve as polyol components in polyurethane foams
  • Fatty acid recycling: Short-path distillation recovers unreacted fatty acids (>95% purity) for reagent recycling

Industrial case study: Span™ 80 productionThe Atlas Powder Company (now Croda International) process exemplifies large-scale optimization:

  • Sorbitol dehydration: 120°C, 5 mm Hg, p-toluenesulfonic acid catalyst → hydroxyl number 1250
  • Esterification: Oleic acid (1.25:1 mol ratio), NaOH catalyst (0.1%), 190–210°C under N₂
  • Color correction: Hypophosphorous acid treatment (0.05%) → Gardner color 4–5
  • Filtration: Removal of catalyst residues and carbon adsorbentThis protocol achieves 85–88% sorbitan monooleate content with acid number <8 mg KOH/g and hydroxyl number 330–360 mg KOH/g, meeting USP/FCC specifications [5] [6].

Modern advancements focus on continuous flow reactors with real-time hydroxyl number monitoring and automated catalyst injection, reducing batch cycle times by 40% while improving product consistency (relative standard deviation <2.5% vs. 5–8% in batch processes). These innovations position sorbitan derivatives for expanded pharmaceutical and green chemistry applications where stringent quality standards prevail.

Properties

CAS Number

20662-31-1

Product Name

Sorbitan

IUPAC Name

2-(1,2-dihydroxyethyl)oxolane-3,4-diol

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C6H12O5/c7-1-3(8)6-5(10)4(9)2-11-6/h3-10H,1-2H2

InChI Key

JNYAEWCLZODPBN-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(O1)C(CO)O)O)O

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